

Technical Guide: Structure-Activity Relationship (SAR) of Piperazinone Analogs

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Compound of Interest

Compound Name: 1-Propylpiperazin-2-one

CAS No.: 65464-10-0

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Executive Summary

The piperazinone (2-oxopiperazine) scaffold represents a critical "privileged structure" in medicinal chemistry, offering a precise balance between the conformational flexibility of piperazines and the rigid planarity of diketopiperazines (DKPs). As a constrained peptidomimetic, the piperazinone core effectively mimics the

to residues of a peptide -turn, making it an ideal template for disrupting protein-protein interactions (PPIs) and inhibiting kinases and proteases.

This guide provides a comparative analysis of piperazinone analogs against standard alternatives, supported by experimental data (CDK2 and PI3K inhibition), detailed synthetic protocols, and mechanistic SAR insights.

Comparative Analysis: The Scaffold Landscape

In drug design, the choice of the central heterocycle dictates the vectorality of substituents and physicochemical properties. The piperazinone core offers distinct advantages over its metabolic precursors and structural analogs.

Table 1: Physicochemical & Functional Comparison

Feature	Piperazine	Piperazinone (Target)	Diketopiperazine (DKP)	Linear Peptide
Structure	Flexible, Chair conformation	Semi-rigid, Boat/Half-chair	Rigid, Planar	Highly Flexible
H-Bonding	2 Donors / 2 Acceptors	1 Donor / 2 Acceptors (Amide)	2 Donors / 2 Acceptors (Amide)	Multiple
Basicity (pKa)	High (~9.8, ~5.3)	Moderate (N4 basic, N1 amide)	Neutral (Bis-amide)	Variable
Solubility	High (Ionizable)	Moderate (Tunable at N4)	Low (High Lattice Energy)	High
Metabolic Stability	Low (N-oxidation, Ring opening)	High (Amide stabilization)	High	Low (Proteolysis)
Primary Utility	GPCR Ligands (e.g., Antipsychotics)	Peptidomimetics (Kinase/Protease)	Inhaled Delivery / PPIs	Native Ligands

Application Scientist Insight

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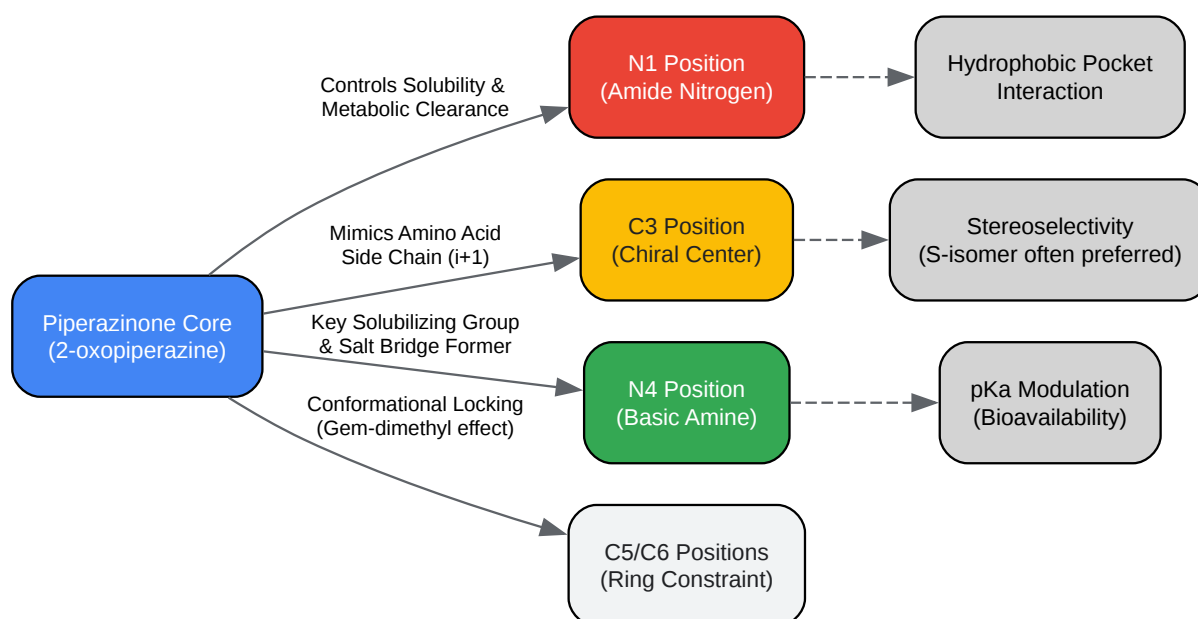
Why choose Piperazinone? While piperazines are excellent for solubility, they often lack the directional rigidity required to lock side chains into a bioactive conformation. DKPs are often too rigid and suffer from poor solubility due to strong intermolecular hydrogen bonding (high lattice energy). Piperazinones occupy the "Goldilocks" zone: the single amide bond introduces planarity and metabolic stability, while the remaining amine (N4) retains basicity for solubility and salt-bridge formation.

Structure-Activity Relationship (SAR) Mechanics

The biological potency of piperazinone analogs is governed by specific substitutions that modulate electronic distribution and steric fit.

The SAR Map

The following diagram illustrates the functional vectors of the piperazinone core.



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Figure 1: Functional vector map of the piperazinone scaffold demonstrating key substitution points for medicinal chemistry optimization.

Key SAR Vectors

- N1-Substitution (The "Anchor"): Large hydrophobic groups (e.g., benzyl, aryl) at N1 often occupy the S1 or S2 pockets of proteases. In CDK2 inhibitors, N1-aryl tails provide essential hydrophobic contacts.
- C3-Chirality (The "Selector"): The C3 position corresponds to the

-carbon of an amino acid.
 - Insight: In PI3K

inhibitors, the (S)-configuration at C3 is often critical for potency, mimicking the natural L-amino acid trajectory. Racemic mixtures frequently show 50% reduced potency.
- N4-Functionalization (The "Handle"): This nitrogen remains basic (unless acylated). It is the primary handle for tuning LogP and solubility. Alkylation here with polar groups (e.g., piperidine, morpholine tails) can improve oral bioavailability without disrupting the core binding mode.

Supporting Experimental Data: Case Study

To validate the SAR principles, we examine data from the development of Type II CDK2 inhibitors, where a piperazinone core was used to replace a flexible linker.

Comparative Potency Data (CDK2 Inhibition)

Source: Adapted from recent benzofuran-piperazine hybrid studies (Ref 1).

Compound ID	Core Structure	R-Group (N4-Tail)	IC50 (nM)	Interpretation
Staurosporine	Reference	N/A	56.76	Non-selective baseline
Cmpd 9a	Piperazine	Methyl	>200	Flexible core loses entropic penalty upon binding
Cmpd 11d	Piperazinone	4-Cl-3-CF3-Phenyl	41.70	Amide constraint locks bioactive conformation
Cmpd 11e	Piperazinone	Pyridyl	46.88	Pyridine N improves solubility, maintains potency
Cmpd 13b	Piperazinone	Phenyl (unsub)	65.63	Loss of halogen interaction reduces affinity

Analysis: The piperazinone derivative (11d) outperforms the standard Staurosporine and flexible piperazine analogs. The rigidification provided by the lactam (2-oxo) group pre-organizes the inhibitor, reducing the entropic cost of binding to the ATP-binding pocket of CDK2.

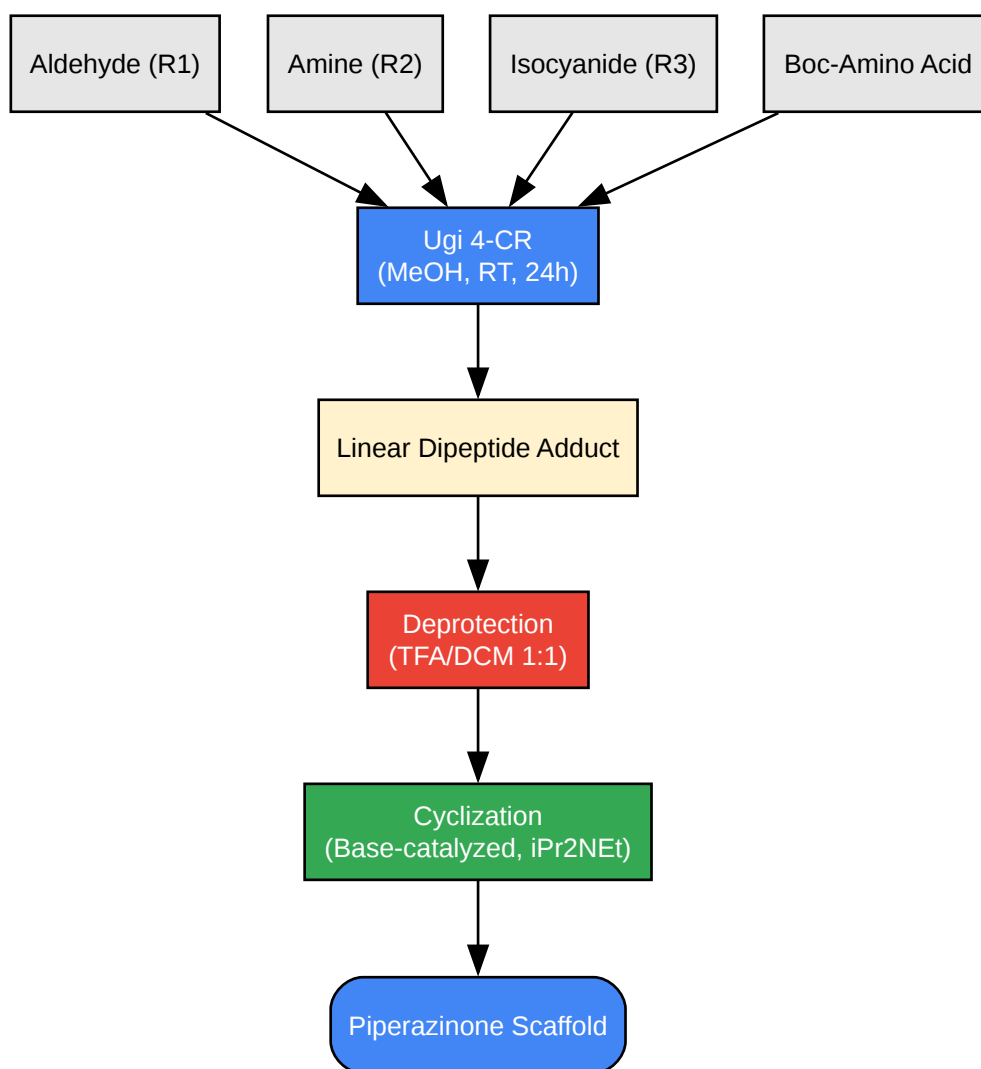
Experimental Protocols

Reliable synthesis and testing are the bedrock of reproducible science. Below are self-validating protocols for generating and testing these analogs.

Synthesis: The Ugi-Deprotection-Cyclization (UDC) Strategy

The most robust method for creating diverse piperazinone libraries is the Ugi 4-Component Reaction (U-4CR) followed by acid-catalyzed cyclization.

Workflow Diagram:



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Figure 2: Ugi-Deprotection-Cyclization (UDC) route for rapid piperazinone assembly.

Step-by-Step Protocol:

- Ugi Condensation:

- Dissolve aldehyde (1.0 eq) and amine (1.0 eq) in Methanol (0.5 M). Stir for 30 min to form imine.
- Add Boc-protected amino acid (1.0 eq) and Isocyanide (1.0 eq).
- Stir at RT for 24-48h. Monitor by LC-MS (Look for M+Na peak).
- Critical Check: Ensure consumption of isocyanide (distinct smell disappears).
- Deprotection:
 - Evaporate MeOH. Redissolve residue in DCM/TFA (1:1). Stir 1h.
 - Remove volatiles under vacuum.
- Cyclization:
 - Redissolve in MeOH or DCE. Add DIPEA (3.0 eq) to neutralize TFA salts and trigger nucleophilic attack of the free amine onto the amide ester.
 - Reflux may be required (60°C, 2-4h).
 - Purification: Flash chromatography (MeOH/DCM gradient).

Biological Assay: CDK2/CyclinE Kinase Assay

Principle: FRET-based detection of ATP consumption or substrate phosphorylation.

- Reagents: Recombinant human CDK2/CyclinE1, peptide substrate (e.g., Histone H1), ATP (Km concentration), and test compounds.
- Preparation: Prepare 3x serial dilutions of piperazinone analogs in DMSO. Final DMSO concentration in assay < 1%.
- Reaction:
 - Mix Enzyme + Substrate + Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

- Incubate 15 min (Pre-incubation allows slow-binding inhibitors to equilibrate).
- Initiate with ATP. Incubate 60 min at RT.
- Detection: Add stop solution (EDTA) and detection antibody (Eu-labeled anti-phospho substrate). Read TR-FRET signal.
- Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to determine IC50.
 - Quality Control: Z-factor must be > 0.5.

References

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